molecular formula C11H15NO B1451829 (S)-3-Benzyloxy-pyrrolidine CAS No. 911313-90-1

(S)-3-Benzyloxy-pyrrolidine

Cat. No.: B1451829
CAS No.: 911313-90-1
M. Wt: 177.24 g/mol
InChI Key: CWBMYKUPMLRKQK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Benzyloxy-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a benzyloxy group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzyloxy-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with the commercially available (S)-pyrrolidine-3-carboxylic acid.

    Protection: The carboxylic acid group is protected using a suitable protecting group such as a benzyl ester.

    Reduction: The protected intermediate is then reduced to the corresponding alcohol.

    Benzyloxy Substitution: The alcohol is subsequently converted to the benzyloxy derivative using benzyl bromide in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Benzyloxy-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form the corresponding benzaldehyde or benzoic acid.

    Reduction: The pyrrolidine ring can be reduced under hydrogenation conditions.

    Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Reduced pyrrolidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-3-Benzyloxy-pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Benzyloxy-pyrrolidine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to neurotransmission, potentially affecting neurological functions.

Comparison with Similar Compounds

    ®-3-Benzyloxy-pyrrolidine: The enantiomer of (S)-3-Benzyloxy-pyrrolidine with different stereochemistry.

    3-Benzyloxy-pyrrolidine: The racemic mixture containing both (S) and ® enantiomers.

    3-Methoxy-pyrrolidine: A structurally similar compound with a methoxy group instead of a benzyloxy group.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. Its benzyloxy group also provides distinct chemical reactivity compared to other substituents like methoxy.

Biological Activity

(S)-3-Benzyloxy-pyrrolidine is a chiral compound characterized by a pyrrolidine ring substituted with a benzyloxy group at the third position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

  • Molecular Formula : C11_{11}H15_{15}NO
  • Molecular Weight : Approximately 179.25 g/mol
  • Chirality : The (S) configuration enhances its interactions with biological targets, making it significant in asymmetric synthesis and pharmacology .

Biological Activity

This compound exhibits a range of biological activities, which can be categorized into several key areas:

1. Enzyme Inhibition

Research has demonstrated that this compound and its derivatives can act as inhibitors for various enzymes, including:

  • Hexosaminidases : Compounds derived from this pyrrolidine have shown moderate inhibition against β-N-acetylglucosaminidases, with IC50_{50} values in the high micromolar range. Notably, one derivative exhibited an IC50_{50} of 3.4 µM against Jack bean β-N-acetylglucosaminidase, indicating significant inhibitory potential .
  • β-Glucuronidases : Another study reported low micromolar inhibition against bovine liver and E. coli β-glucuronidase, with IC50_{50} values of 26 µM and 15 µM, respectively .

2. Antimicrobial Activity

The compound has been explored for its antimicrobial properties, particularly against resistant bacterial strains:

  • Pseudomonas aeruginosa : this compound derivatives have been identified as potential inhibitors of PBP3, a target for multidrug-resistant bacteria. The optimization of these compounds has led to promising antibacterial activities without apparent cytotoxicity .

3. Pharmacological Applications

The chiral nature of this compound makes it a valuable scaffold in drug design:

  • Asymmetric Synthesis : It serves as a building block in organic synthesis, allowing for the selective modification of other parts of the molecule to create complex structures for drug discovery.
  • Ligand in Catalysis : The compound's chirality may enhance the formation of specific enantiomers in catalytic reactions, which is crucial for developing effective pharmaceuticals.

Table 1: Summary of Biological Activities

Activity TypeTargetIC50_{50} ValueReference
Hexosaminidase InhibitionJack bean β-N-acetylglucosaminidase3.4 µM
β-Glucuronidase InhibitionBovine liver β-glucuronidase26 µM
Antimicrobial ActivityPseudomonas aeruginosaNot specified

Recent Research Insights

Recent studies have emphasized the versatility of pyrrolidine derivatives, including this compound:

  • A review highlighted various biological activities associated with pyrrolidine derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This broad spectrum underscores the potential for developing new therapeutic agents based on this scaffold .
  • Specific modifications to the pyrrolidine structure have resulted in enhanced biological activity against various pathogens, demonstrating the importance of structural optimization in drug design .

Properties

IUPAC Name

(3S)-3-phenylmethoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBMYKUPMLRKQK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Benzyloxy-pyrrolidine
Reactant of Route 2
Reactant of Route 2
(S)-3-Benzyloxy-pyrrolidine
Reactant of Route 3
(S)-3-Benzyloxy-pyrrolidine
Reactant of Route 4
(S)-3-Benzyloxy-pyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-3-Benzyloxy-pyrrolidine
Reactant of Route 6
Reactant of Route 6
(S)-3-Benzyloxy-pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.